Tert-butyl 4-azidoazepane-1-carboxylate
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Overview
Description
Tert-butyl 4-azidoazepane-1-carboxylate is an organic compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N₃) attached to an azepane ring, which is a seven-membered nitrogen-containing ring The tert-butyl group provides steric hindrance, making the compound relatively stable under certain conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-azidoazepane-1-carboxylate typically involves the azidation of a suitable precursor. One common method is the reaction of tert-butyl 4-bromoazepane-1-carboxylate with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potentially explosive nature of azido compounds.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-azidoazepane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), room temperature or slightly elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature.
Major Products Formed
Substitution: Various substituted azepane derivatives.
Reduction: Tert-butyl 4-aminoazepane-1-carboxylate.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Tert-butyl 4-azidoazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological systems, particularly in the labeling and modification of biomolecules through click chemistry.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-azidoazepane-1-carboxylate largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. The tert-butyl group provides steric protection, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-azidopiperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.
Tert-butyl 4-azidopyrrolidine-1-carboxylate: Contains a five-membered pyrrolidine ring.
Tert-butyl 4-azidohexane-1-carboxylate: Linear chain structure with an azido group.
Uniqueness
Tert-butyl 4-azidoazepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct steric and electronic properties compared to its five- and six-membered counterparts
Properties
IUPAC Name |
tert-butyl 4-azidoazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-7-4-5-9(6-8-15)13-14-12/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOONPKOXMGEMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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